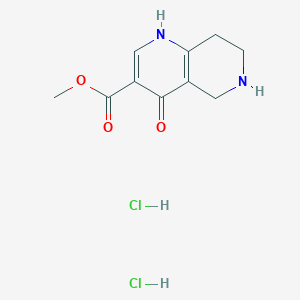Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride
CAS No.: 2193065-21-1
Cat. No.: VC5363924
Molecular Formula: C10H14Cl2N2O3
Molecular Weight: 281.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2193065-21-1 |
|---|---|
| Molecular Formula | C10H14Cl2N2O3 |
| Molecular Weight | 281.13 |
| IUPAC Name | methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H |
| Standard InChI Key | BAWQMCQVYSPEQI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNC2=C(C1=O)CNCC2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a partially saturated 1,6-naphthyridine ring system, where positions 3 and 4 are substituted with a methyl carboxylate and hydroxyl group, respectively. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications. Key structural features include:
-
Tetrahydronaphthyridine core: A bicyclic system with two fused pyridine rings, partially hydrogenated to reduce aromaticity and modulate electronic properties.
-
Functional groups: A hydroxyl group at position 4 contributes to hydrogen-bonding interactions, while the methyl carboxylate at position 3 offers sites for derivatization .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.13 g/mol |
| IUPAC Name | Methyl 4-hydroxy-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate dihydrochloride |
| Solubility | Highly soluble in polar solvents (e.g., water, DMSO) due to dihydrochloride salt form |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. For instance:
-
NMR: Signals corresponding to the methyl ester (~3.8 ppm), hydroxyl proton (~5.2 ppm), and tetrahydronaphthyridine protons (2.5–3.5 ppm) .
-
Mass Spec: A molecular ion peak at m/z 281.13 aligns with the dihydrochloride form.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis involves multi-step organic reactions, often starting from halogenated naphthyridine precursors. A representative route includes:
-
Suzuki-Miyaura Coupling: Reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids under palladium catalysis to introduce substituents .
-
Reductive Cyclization: Sodium borohydride-mediated reduction of intermediate Schiff bases to form the tetrahydronaphthyridine core.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 100°C | 74 |
| Reductive Cyclization | NaBH₃CN, AcOH, rt | 50–60 |
| Salt Formation | HCl (g), Et₂O | >90 |
Applications in Drug Discovery and Development
Lead Optimization
The methyl carboxylate moiety serves as a handle for derivatization. Recent efforts focus on:
-
Ester Hydrolysis: Converting the ester to a carboxylic acid to improve binding affinity .
-
Side Chain Modifications: Introducing alkyl or aryl groups at position 7 to enhance selectivity .
Comparative Analysis with Structural Analogues
Methyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate Hydrochloride ( )
-
Structural Difference: Nitrogen positions (1,7 vs. 1,6) alter electronic density and biological target selectivity.
-
Bioactivity: Lower anticancer potency (IC₅₀ > 50 µM) but improved metabolic stability .
3-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine Dihydrochloride ( )
-
Simpler Structure: Lacking hydroxyl and carboxylate groups, this analogue shows reduced antimicrobial activity but higher CNS permeability .
Table 3: Comparative Bioactivity Data
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Target Compound | 12–18 | 8–16 |
| 1,7-Naphthyridine Analog ( ) | >50 | 32–64 |
| 3-Methyl-1,6-Naphthyridine ( ) | N/A | 64–128 |
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.
-
Synthetic Automation: Develop flow chemistry protocols to scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume